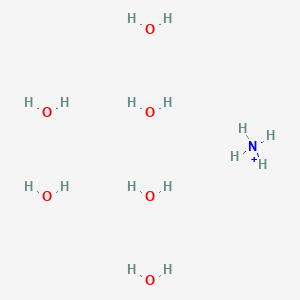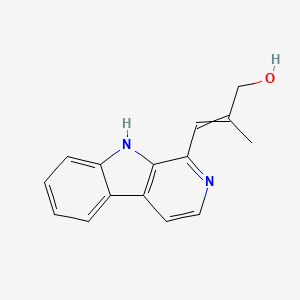
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is a beta-carboline derivative, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and fungi. These compounds have been studied for their potential therapeutic applications, including their roles as enzyme inhibitors and neuroprotective agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol typically involves the condensation of a beta-carboline precursor with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 9H-beta-carboline-1-carbaldehyde and 2-methylprop-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Beta-carboline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
3-(7-hydroxy-9H-beta-carboline-1-yl)propanoic acid: Another beta-carboline derivative with similar biological activities.
1-Acetyl-beta-carboline: Known for its neuroprotective properties and enzyme inhibitory activities.
Uniqueness
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
143702-53-8 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14N2O/c1-10(9-18)8-14-15-12(6-7-16-14)11-4-2-3-5-13(11)17-15/h2-8,17-18H,9H2,1H3 |
InChI Key |
DUJXQCCPDNEOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC=CC2=C1NC3=CC=CC=C23)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
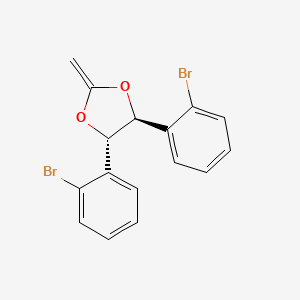
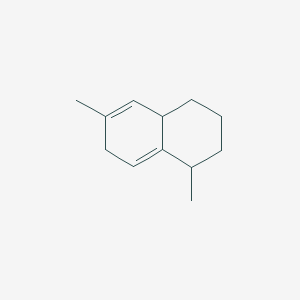
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
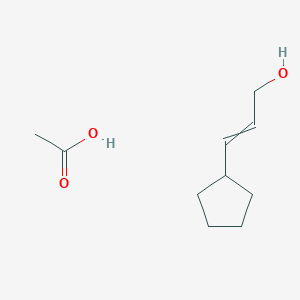
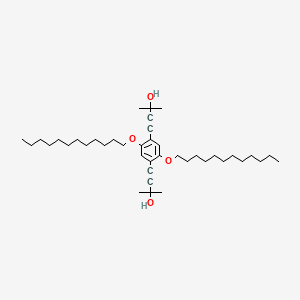
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

